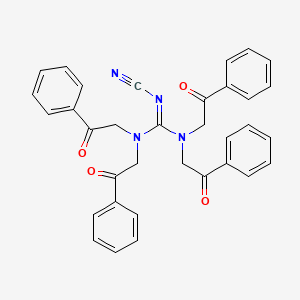
N''-Cyano-N,N,N',N'-tetrakis(2-oxo-2-phenylethyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’‘-Cyano-N,N,N’,N’-tetrakis(2-oxo-2-phenylethyl)guanidine is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a guanidine core substituted with cyano and phenylethyl groups, making it a versatile molecule for chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-Cyano-N,N,N’,N’-tetrakis(2-oxo-2-phenylethyl)guanidine typically involves the reaction of guanidine derivatives with cyano and phenylethyl reagents. One common method includes the reaction of guanidine with cyanoacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’‘-Cyano-N,N,N’,N’-tetrakis(2-oxo-2-phenylethyl)guanidine may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified using techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’‘-Cyano-N,N,N’,N’-tetrakis(2-oxo-2-phenylethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The phenylethyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in the presence of a base and an appropriate solvent.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N’‘-Cyano-N,N,N’,N’-tetrakis(2-oxo-2-phenylethyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N’‘-Cyano-N,N,N’,N’-tetrakis(2-oxo-2-phenylethyl)guanidine involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
N’‘-Cyano-N,N,N’,N’-tetrakis(2-oxo-2-phenylethyl)guanidine can be compared with other similar compounds, such as:
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Known for its use in polyurethane production and as a chelating agent.
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: Utilized in biochemical research for its ability to chelate metal ions.
Eigenschaften
CAS-Nummer |
185518-81-4 |
|---|---|
Molekularformel |
C34H28N4O4 |
Molekulargewicht |
556.6 g/mol |
IUPAC-Name |
2-cyano-1,1,3,3-tetraphenacylguanidine |
InChI |
InChI=1S/C34H28N4O4/c35-25-36-34(37(21-30(39)26-13-5-1-6-14-26)22-31(40)27-15-7-2-8-16-27)38(23-32(41)28-17-9-3-10-18-28)24-33(42)29-19-11-4-12-20-29/h1-20H,21-24H2 |
InChI-Schlüssel |
JZPWOAKMQRMDMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CN(CC(=O)C2=CC=CC=C2)C(=NC#N)N(CC(=O)C3=CC=CC=C3)CC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


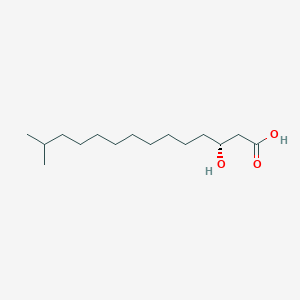
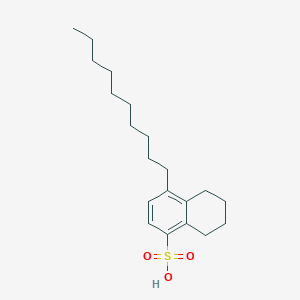
![6-Methyl-11-phenyl-5H-benzo[B]carbazole](/img/structure/B14243718.png)
![2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, (R)-](/img/structure/B14243726.png)
![Benzene, [(4,4,4-trimethoxybutoxy)methyl]-](/img/structure/B14243748.png)
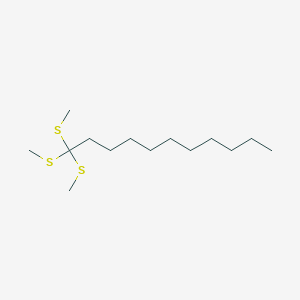
![Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14243758.png)
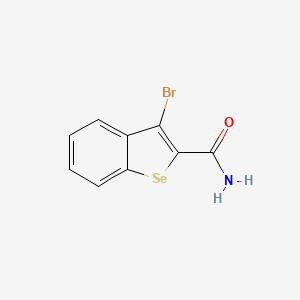
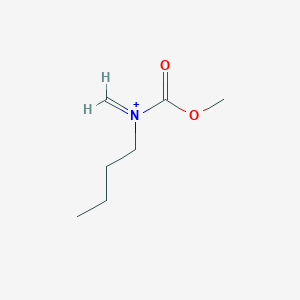
![2-Methyl-1,6-dioxaspiro[4.6]undecane](/img/structure/B14243780.png)


![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)
